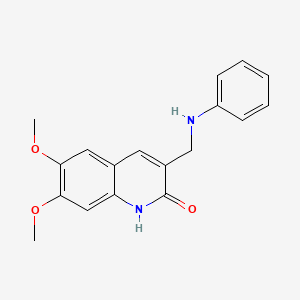

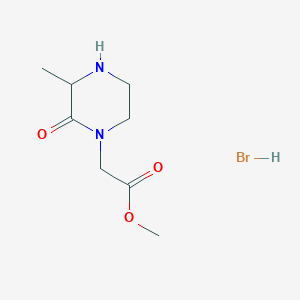

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole hydrochloride

Descripción general

Descripción

“2-(2-Chloroethyl)-6-methyl-1H-benzimidazole hydrochloride” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . They are important in a variety of fields including pharmaceuticals and dyes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloroethyl)-6-methyl-1H-benzimidazole hydrochloride” would depend on its specific structure. For example, 2-chloroethylamine hydrochloride is a crystal with a melting point of 140-150 °C . It’s also corrosive .Aplicaciones Científicas De Investigación

Antitumor Activity

Research on imidazole derivatives, including benzimidazole, has shown that these compounds have potential antitumor activities. Certain derivatives have progressed beyond preclinical testing, suggesting their significance in developing new anticancer drugs. These structures are of interest for synthesizing compounds with various biological properties, highlighting the importance of benzimidazole derivatives in cancer research (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

DNA Interaction and Cellular Applications

Benzimidazole derivatives like Hoechst 33258, known for their strong binding to the minor groove of DNA, have widespread applications, including fluorescent DNA staining, chromosome and nuclear staining, and DNA content analysis. These derivatives are also explored as radioprotectors and topoisomerase inhibitors, making them a starting point for drug design and a model for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Medicinal Chemistry and Pharmacology

Benzimidazole and its derivatives are crucial in medicinal chemistry due to their wide range of pharmacological functions, including antimicrobial, antiviral, and anticancer activities. The versatility of benzimidazole derivatives, facilitated by modifications in their composition, has been beneficial in discovering new therapeutic agents with improved efficacy and reduced toxicity. This emphasizes the importance of benzimidazole derivatives across various medical sectors (Vasuki et al., 2021).

Antifungal and Anthelmintic Applications

Benzimidazoles are also known for their application in agriculture and veterinary medicine, primarily as fungicides and anthelminthic drugs. Their mode of action involves specific inhibition of microtubule assembly, highlighting their biological impact and the extensive research aimed at elucidating this mechanism. This research has contributed significantly to fungal cell biology and molecular genetics, using benzimidazoles to study tubulin structure and microtubule function (Davidse, 1986).

Novel Synthesis Methods and Drug Development

Innovative synthetic methods for benzimidazole derivatives, including Knoevenagel condensation, offer pathways to develop biologically active molecules with anticancer potential. These methods allow the generation of a wide variety of compounds, highlighting the significance of benzimidazole-based structures in drug discovery and development processes. The exploration of these synthetic avenues demonstrates the ongoing efforts to harness the therapeutic potential of benzimidazole derivatives across different domains of medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole hydrochloride, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine . This compound belongs to the group of nitrogen mustard alkylating agents .

Mode of Action

Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . Alkylating agents like mechlorethamine work by three different mechanisms:

- Attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .

- DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .

- The induction of mispairing of the nucleotides leading to mutations .

Biochemical Pathways

It is known that the compound’s interaction with dna can lead to a series of downstream effects, including the prevention of dna synthesis and rna transcription, dna damage, and the induction of mutations .

Pharmacokinetics

The pharmacokinetics of mechlorethamine indicate that it has a biological half-life of less than 1 minute . It is excreted 50% through the kidneys . These properties suggest that the compound is rapidly metabolized and eliminated from the body, which may impact its bioavailability.

Result of Action

The result of mechlorethamine’s action is the prevention of cell duplication due to its binding and crosslinking of DNA strands . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells. Therefore, mechlorethamine is used as an antineoplastic agent in the treatment of certain types of cancer .

Direcciones Futuras

The future directions for “2-(2-Chloroethyl)-6-methyl-1H-benzimidazole hydrochloride” would depend on its properties and potential applications. Benzimidazole derivatives have been extensively studied for their potential as therapeutic agents, and new derivatives continue to be synthesized and tested .

Propiedades

IUPAC Name |

2-(2-chloroethyl)-6-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2.ClH/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11;/h2-3,6H,4-5H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBOHOQNKSIHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

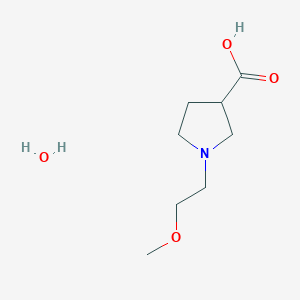

![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)

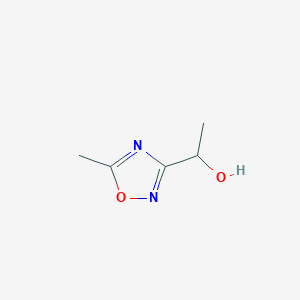

![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)

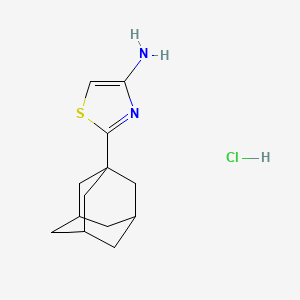

![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)

![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)

![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)

![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)